# Peficitinib and Methotrexate Drug-Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Peficitinib |           |
| Cat. No.:            | B8058424    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) studies between **peficitinib** and methotrexate. The following frequently asked questions (FAQs) and troubleshooting guides are based on a phase I, open-label, single-sequence clinical trial (NCT01754805).[1][2]

## Frequently Asked Questions (FAQs)

Q1: Is there a significant pharmacokinetic drug-drug interaction between **peficitinib** and methotrexate?

No, clinical trial data indicates that there are no significant pharmacokinetic interactions between **peficitinib** and methotrexate.[2][3][4] Co-administration of **peficitinib** did not meaningfully alter the pharmacokinetic parameters (AUC and Cmax) of methotrexate, and conversely, methotrexate did not have a significant effect on the pharmacokinetics of **peficitinib**.

Q2: What is the established safety profile of co-administering **peficitinib** and methotrexate?

The co-administration of **peficitinib** and methotrexate was found to be well-tolerated in the clinical study. No new safety signals were identified when the two drugs were given together.

# **Troubleshooting Guide**



Issue: Unexpected variations in pharmacokinetic results during in-house DDI studies.

- Verify Experimental Protocol Adherence: Ensure your experimental design aligns with the
  established clinical trial protocol. Key parameters to verify include dosing schedules, sample
  collection time points, and patient population characteristics.
- Review Bioanalytical Methods: The bioanalytical methods for quantifying peficitinib and methotrexate in plasma should be validated for accuracy and precision. The established method utilized high-performance liquid chromatography coupled with tandem mass spectrometric detection.
- Patient Population Consistency: The original study was conducted in patients with rheumatoid arthritis who were on a stable dose of methotrexate. Deviations in the patient population could potentially influence outcomes.

### **Experimental Protocols**

Study Design: Phase I, Open-Label, Single-Sequence DDI Study

- Participants: Patients diagnosed with rheumatoid arthritis (RA) on a stable weekly dose of methotrexate (15-25 mg) for at least 28 days prior to the study.
- Treatment Regimen:
  - Day 1: Patients received their prescribed single morning dose of methotrexate alone.
  - Days 3-9: Patients received **peficitinib** 100 mg twice daily (morning of Day 3 to the morning of Day 9).
  - Day 8: Patients received their prescribed single morning dose of methotrexate coadministered with peficitinib.
- Pharmacokinetic Sampling:
  - Methotrexate: Serial blood samples were collected after dosing on Day 1 (methotrexate alone) and Day 8 (methotrexate with peficitinib).



Peficitinib: Serial blood samples were collected after dosing on Day 7 (peficitinib alone)
 and Day 8 (peficitinib with methotrexate). Pre-dose (trough) concentrations of peficitinib
 were also measured on Days 3 through 8.

#### **Data Presentation**

**Table 1: Pharmacokinetic Parameters of Methotrexate** 

with and without Peficitinib

| Parameter        | Methotrexate Alone<br>(Day 1) | Methotrexate + Peficitinib (Day 8) | Geometric Mean<br>Ratio (Day 8 / Day<br>1) [90% CI] |
|------------------|-------------------------------|------------------------------------|-----------------------------------------------------|
| AUCinf (ng·h/mL) | 1350 (369)                    | 1340 (371)                         | 99.4 (91.1, 108.5)                                  |
| Cmax (ng/mL)     | 141 (35.6)                    | 143 (39.5)                         | 101.3 (90.3, 113.6)                                 |

Data are presented as

geometric mean

(geometric %CV).

AUCinf: Area under

the plasma

concentration-time

curve from time zero

to infinity. Cmax:

Maximum observed

plasma concentration.

CI: Confidence

Interval.

# Table 2: Pharmacokinetic Parameters of Peficitinib with and without Methotrexate



| Parameter              | Peficitinib Alone<br>(Day 7) | Peficitinib +<br>Methotrexate (Day<br>8) | Geometric Mean<br>Ratio (Day 8 / Day<br>7) [90% CI] |
|------------------------|------------------------------|------------------------------------------|-----------------------------------------------------|
| AUC12 (ng·h/mL)        | 2390 (32.8)                  | 2390 (31.7)                              | 100.0 (94.0, 106.3)                                 |
| Cmax (ng/mL)           | 700 (37.2)                   | 642 (36.0)                               | 91.8 (78.2, 107.7)                                  |
| Data are presented as  |                              |                                          |                                                     |
| geometric mean         |                              |                                          |                                                     |
| (geometric %CV).       |                              |                                          |                                                     |
| AUC12: Area under      |                              |                                          |                                                     |
| the plasma             |                              |                                          |                                                     |
| concentration-time     |                              |                                          |                                                     |
| curve over a 12-hour   |                              |                                          |                                                     |
| dosing interval. Cmax: |                              |                                          |                                                     |
| Maximum observed       |                              |                                          |                                                     |

# Visualizations Signaling Pathways

plasma concentration.

CI: Confidence

Interval.







Click to download full resolution via product page

Caption: Combined signaling pathways of **Peficitinib** and Methotrexate.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for the **Peficitinib**-Methotrexate DDI study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Potential Drug-Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methotrexate | Investigation of Potential Drug–Drug Interactions between Peficitinib (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis | springermedicine.com [springermedicine.com]
- To cite this document: BenchChem. [Peficitinib and Methotrexate Drug-Drug Interaction Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8058424#peficitinib-drug-drug-interaction-studies-with-methotrexate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com